molecular formula C7H4ClN3O B1617706 4H-pyrimido[1,2-b]pyridazin-4-one, 7-chloro- CAS No. 88820-50-2

4H-pyrimido[1,2-b]pyridazin-4-one, 7-chloro-

Cat. No. B1617706
CAS RN: 88820-50-2
M. Wt: 181.58 g/mol
InChI Key: MPKXVJMKKYHTIP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “4H-pyrimido[1,2-b]pyridazin-4-one, 7-chloro-” involves several steps. For instance, one method involves the use of ethanol as a solvent, with the reaction taking place at ambient temperature for 72 hours . Another method involves the use of sodium azide and water in ethanol, with the reaction heated for 1 hour . Yet another method involves heating the compound in various solvents at 240℃ for approximately 7 minutes .


Molecular Structure Analysis

The molecular formula of “4H-pyrimido[1,2-b]pyridazin-4-one, 7-chloro-” is C7H4ClN3O . It has an average mass of 181.579 Da and a monoisotopic mass of 181.004288 Da .


Chemical Reactions Analysis

The chemical reactions involving “4H-pyrimido[1,2-b]pyridazin-4-one, 7-chloro-” are complex and varied. For instance, it can react with PPA (Polyphosphoric acid) at 120℃ for 2 hours . It can also undergo a multi-step reaction involving sodium azide, water, and ethanol, followed by methanol and diethyl ether .


Physical And Chemical Properties Analysis

“4H-pyrimido[1,2-b]pyridazin-4-one, 7-chloro-” has several notable physical and chemical properties. It has a high GI absorption and is BBB permeant . It is not a P-gp substrate but is a CYP1A2 inhibitor . It has a Log Po/w (iLOGP) of 1.36 . Its water solubility is classified as very soluble, with a solubility of 3.3 mg/ml or 0.0182 mol/l according to ESOL, and 28.6 mg/ml or 0.157 mol/l according to Ali .

Safety and Hazards

“4H-pyrimido[1,2-b]pyridazin-4-one, 7-chloro-” is classified as a danger and belongs to hazard class 6.1 . Its UN# is 2811 . The precautionary statements associated with it include P261, P264, P270, P271, P280, P302+P352, P304+P340, P310, P330, P361, P403+P233, P405, and P501 .

properties

IUPAC Name

7-chloropyrimido[1,2-b]pyridazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O/c8-5-1-2-6-9-4-3-7(12)11(6)10-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPKXVJMKKYHTIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN2C1=NC=CC2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90348968
Record name 4H-pyrimido[1,2-b]pyridazin-4-one, 7-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90348968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-chloro-4H-pyrimido[1,2-b]pyridazin-4-one

CAS RN

88820-50-2
Record name 4H-pyrimido[1,2-b]pyridazin-4-one, 7-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90348968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4H-pyrimido[1,2-b]pyridazin-4-one, 7-chloro-
Reactant of Route 2
4H-pyrimido[1,2-b]pyridazin-4-one, 7-chloro-
Reactant of Route 3
4H-pyrimido[1,2-b]pyridazin-4-one, 7-chloro-
Reactant of Route 4
4H-pyrimido[1,2-b]pyridazin-4-one, 7-chloro-
Reactant of Route 5
4H-pyrimido[1,2-b]pyridazin-4-one, 7-chloro-
Reactant of Route 6
4H-pyrimido[1,2-b]pyridazin-4-one, 7-chloro-

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